Ddz-D-Ala-OH CHA
Description
Ddz-D-Ala-OH cyclohexylammonium salt (CAS 1272754-98-9) is a protected amino acid derivative with the chemical formula C₂₁H₃₄N₂O₆ . The "Ddz" group (2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl) serves as an amine-protecting agent, while the cyclohexylammonium (CHA) counterion enhances solubility and stability. This compound is widely utilized in peptide synthesis, particularly for introducing D-alanine residues with stereochemical control. Its ISO certification underscores its reliability in industrial and research applications .
Properties
CAS No. |
115545-84-1 |
|---|---|
Molecular Formula |
C18H20N2O |
Synonyms |
Ddz-D-Ala-OH CHA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Ddz-D-Ala-OH CHA may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ddz-D-Ala-OH CHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ddz-D-Ala-OH CHA has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ddz-D-Ala-OH CHA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences
Ddz-D-Ala-OH CHA belongs to a class of protected amino acids. Below is a comparison with structurally analogous compounds:
*Dap: 2,3-diaminopropionic acid
Protecting Group Characteristics
- Ddz Group : The Ddz group is stable under basic and nucleophilic conditions but cleaved selectively via mild acidolysis (e.g., 1% TFA in dichloromethane). Its orthogonality to Boc and Fmoc groups makes it ideal for multi-step syntheses .
- Boc Group : Removed under strongly acidic conditions (e.g., TFA or HCl/dioxane). Preferred for solid-phase peptide synthesis (SPPS) due to compatibility with Fmoc chemistry.
- Z (Cbz) Group : Requires catalytic hydrogenation or HBr/acetic acid for cleavage. Less commonly used in modern SPPS due to harsh deprotection conditions.
Counterion Effects
- Cyclohexylamine (CHA) : Enhances solubility in organic solvents (e.g., DMF, THF) and stabilizes the carboxylate form. Ideal for liquid-phase synthesis.
- Dicyclohexylamine (DCHA) : Forms crystalline salts with improved handling and storage stability. Used in BOC-THR-OH DCHA to facilitate purification.
- HCl Salt (H-D-CHA-OH HCl) : Increases aqueous solubility, critical for biochemical assays.
Q & A
Q. What are the optimal synthetic routes for Ddz-D-Ala-OH CHA, and how can reaction conditions be systematically optimized?
Methodological guidance:
- Design multi-variable experiments (e.g., temperature, solvent polarity, catalyst loading) to identify yield-maximizing conditions .
- Validate purity at each step using HPLC or LC-MS, referencing protocols for peptide derivatives .
- Document iterative adjustments in a reaction log, emphasizing reproducibility (e.g., solvent drying protocols, inert atmosphere requirements) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological guidance:
- Combine NMR (¹H, ¹³C, 2D-COSY) for backbone confirmation and FT-IR for functional group analysis .
- Use mass spectrometry (HRMS or MALDI-TOF) to verify molecular weight and isotopic patterns .
- Cross-reference spectral data with literature databases (e.g., SciFinder, Reaxys) to resolve ambiguities .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological guidance:
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) and monitor decomposition via HPLC .
- Quantify degradation products using validated calibration curves and report degradation kinetics (e.g., Arrhenius plots) .
- Compare stability in solid vs. solution states, noting excipient compatibility for formulation studies .
Q. What protocols ensure high purity (>98%) in this compound batches?
Methodological guidance:
- Implement orthogonal purification methods: reverse-phase chromatography followed by recrystallization .
- Use qNMR with internal standards (e.g., maleic acid) for quantitative purity assessment .
- Include batch-to-batch variability analysis in supplementary materials, detailing outliers and corrective actions .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological guidance:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding affinities and key residues .
- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess conformational stability over 100+ ns .
- Cross-correlate in silico results with in vitro assays (e.g., SPR, ITC) to refine force field parameters .
Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?
Methodological guidance:
- Apply principal component analysis (PCA) to NMR datasets to isolate outlier signals .
- Replicate experiments under controlled conditions (e.g., deuterated solvent lot consistency) to rule out artifacts .
- Publish raw data in repositories (e.g., Zenodo) to enable peer validation of ambiguous assignments .
Q. How should mechanistic studies be designed to elucidate this compound’s reactivity in complex matrices?
Methodological guidance:
- Use isotopic labeling (e.g., ¹⁵N-Ala) to track reaction pathways via tandem MS .
- Employ stopped-flow spectroscopy to capture transient intermediates in sub-second timescales .
- Integrate kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in this compound synthesis?
Methodological guidance:
- Apply ANOVA or mixed-effects models to isolate variability sources (e.g., raw material suppliers, operator techniques) .
- Use control charts (Shewhart rules) to monitor critical quality attributes (CQAs) during scale-up .
- Report confidence intervals for yield and purity metrics in supplementary tables .
Q. How can researchers evaluate this compound’s selectivity in multi-component systems?
Methodological guidance:
Q. What methodologies link this compound’s stability to its functional properties in long-term studies?
Methodological guidance:
- Conduct structure-stability relationship (SSR) studies by synthesizing analogs with modified protective groups .
- Correlate degradation profiles (via Arrhenius kinetics) with bioactivity loss using dose-response assays .
- Publish full datasets (raw kinetics, bioassay results) in FAIR-aligned repositories for meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
